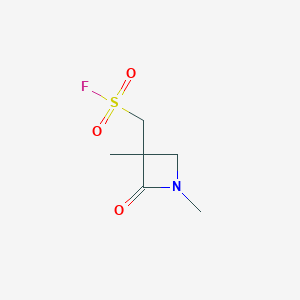
(1,3-Dimethyl-2-oxoazetidin-3-yl)methanesulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,3-Dimethyl-2-oxoazetidin-3-yl)methanesulfonyl fluoride is an organosulfur compound characterized by the presence of a sulfonyl fluoride functional group. This compound, with the molecular formula C6H10FNO3S and a molecular weight of 195
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Dimethyl-2-oxoazetidin-3-yl)methanesulfonyl fluoride typically involves the reaction of appropriate azetidinone derivatives with sulfonyl fluoride reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the process may require the presence of catalysts or base agents to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are designed to optimize yield and purity. These methods may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their conversion to the final product. The use of advanced purification techniques, such as chromatography, ensures the high purity of the compound for industrial applications.
Chemical Reactions Analysis
Types of Reactions
(1,3-Dimethyl-2-oxoazetidin-3-yl)methanesulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles, leading to the formation of new compounds.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state and forming different products.
Hydrolysis: The sulfonyl fluoride group can be hydrolyzed under acidic or basic conditions, resulting in the formation of sulfonic acids.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles such as amines and alcohols, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.
Major Products Formed
The major products formed from the reactions of this compound include substituted azetidinones, sulfonic acids, and various derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
In chemistry, (1,3-Dimethyl-2-oxoazetidin-3-yl)methanesulfonyl fluoride is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it valuable in organic synthesis and medicinal chemistry.
Biology and Medicine
The compound has potential applications in biology and medicine, particularly in the development of pharmaceuticals. Its unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its properties are exploited in the manufacture of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of (1,3-Dimethyl-2-oxoazetidin-3-yl)methanesulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or modification of their activity. This interaction is crucial in its potential therapeutic applications, where it can modulate biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (1,3-Dimethyl-2-oxoazetidin-3-yl)methanesulfonyl fluoride include other azetidinone derivatives and sulfonyl fluoride-containing molecules. Examples include:
- (1,3-Dimethyl-2-oxoazetidin-3-yl)methanesulfonyl chloride
- (1,3-Dimethyl-2-oxoazetidin-3-yl)methanesulfonyl bromide
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups, which confer unique reactivity and potential applications. The presence of both the azetidinone and sulfonyl fluoride groups allows for diverse chemical transformations and interactions, making it a versatile compound in various scientific fields.
Properties
IUPAC Name |
(1,3-dimethyl-2-oxoazetidin-3-yl)methanesulfonyl fluoride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10FNO3S/c1-6(4-12(7,10)11)3-8(2)5(6)9/h3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJFSWYAQDPTQSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1=O)C)CS(=O)(=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10FNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














